

Spectroscopic analysis of 5,8-Dibromo-triazolo[1,5-a]pyrazine

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Compound of Interest

Compound Name: 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

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An In-depth Technical Guide to the Spectroscopic Analysis of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine

Introduction: The Structural and Analytical Significance

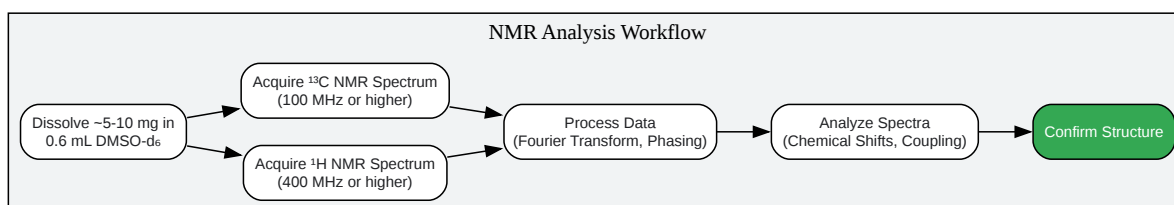
5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a halogenated, nitrogen-rich heterocyclic compound built upon the [1][2][3]triazolo[1,5-a]pyrazine core.[3][4] This scaffold is of significant interest in medicinal chemistry, serving as a privileged structure in the development of various therapeutic agents.[5][6] The introduction of bromine atoms at the 5- and 8-positions drastically alters the molecule's electronic properties and provides reactive handles for further chemical modification, such as cross-coupling reactions.[2]

A rigorous and multi-faceted spectroscopic analysis is paramount to confirm the chemical identity, purity, and structural integrity of this molecule following synthesis. This guide provides a holistic framework for the characterization of 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, detailing the theoretical underpinnings and practical application of mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the analytical results.

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Molecular Formula: C₅H₂Br₂N₄ | Molecular Weight: 277.90 g/mol | IUPAC Name: 5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Chemical Structure

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Caption: Standard workflow for NMR-based structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended due to the good solubility of many nitrogen-containing heterocycles.
- **Instrument Setup:** Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
- **¹H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be necessary compared to the ^1H spectrum due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at $\delta \sim 2.50$ ppm for ^1H and $\delta \sim 39.52$ ppm for ^{13}C).

^1H NMR - Predicted Spectrum and Interpretation

The structure of 5,8-Dibromo-[t\[1\]\[2\]\[3\]](#)riazolo[1,5-a]pyrazine contains two protons attached to the heterocyclic core.

- **H-2:** This proton is on the triazole ring.
- **H-6:** This proton is on the pyrazine ring, positioned between a nitrogen atom and a bromine atom.

Causality: The electron-withdrawing nature of the fused pyrazine ring and adjacent nitrogen atoms will shift the H-2 proton significantly downfield. Similarly, the H-6 proton is influenced by the electronegative nitrogen and bromine atoms. Based on data from the parent [t\[1\]\[2\]\[3\]](#)riazolo[1,5-a]pyrazine and related bromo-substituted heterocycles, the chemical shifts can be predicted. [\[2\]\[7\]](#)

Proton	Predicted δ (ppm)	Multiplicity	Rationale
H-2	8.5 - 8.8	Singlet (s)	Located on the electron-deficient triazole ring.

| H-6 | 8.0 - 8.3 | Singlet (s) | Flanked by electron-withdrawing nitrogen and bromine atoms. |

Table 2: Predicted ^1H NMR data in DMSO- d_6 .

The absence of any adjacent protons for both H-2 and H-6 means they will both appear as sharp singlets. The integration of these two peaks should be in a 1:1 ratio.

¹³C NMR - Predicted Spectrum and Interpretation

The molecule has five unique carbon atoms. Predicting their chemical shifts requires considering the effects of nitrogen atoms and bromine substitution.

Causality: Carbons directly attached to nitrogen atoms (C-2, C-5, C-8a) will be significantly deshielded and appear far downfield. Carbons bearing a bromine atom (C-5, C-8) will experience a direct electronic effect, though the "heavy atom effect" can sometimes complicate predictions. The C-6 carbon, bonded to a proton, will be influenced by adjacent nitrogen and bromine atoms. Data from unsubstituted pyrazine and [1](#)[2](#)[3](#)riazolo[1,5-a]pyrazine serve as a baseline for these predictions. [7](#)[8](#)[9](#)

Carbon	Predicted δ (ppm)	Rationale
C-2	145 - 150	CH group in the electron-deficient triazole ring.
C-5	140 - 145	Quaternary carbon attached to bromine and nitrogen.
C-6	115 - 125	CH group adjacent to nitrogen and bromine.
C-8	~120	Quaternary carbon attached to bromine.

| C-8a | 150 - 155 | Quaternary carbon at the ring junction, bonded to three nitrogens. |

Table 3: Predicted ¹³C NMR data in DMSO-d₆.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic System Confirmation

While MS and NMR provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups and the conjugated electronic system, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrations of the chemical bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Interpretation: The spectrum is expected to be dominated by vibrations from the aromatic heterocyclic core.

Wavenumber (cm^{-1})	Vibration Type	Expected Appearance
3100 - 3000	Aromatic C-H Stretch	Weak to medium
1650 - 1450	C=N and C=C Ring Stretching	Multiple sharp bands of medium to strong intensity
1300 - 1000	In-plane C-H Bending	Medium intensity bands
700 - 500	C-Br Stretch	Medium to strong band in the fingerprint region

Table 4: Predicted IR absorption bands for 5,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine.

UV-Visible (UV-Vis) Spectroscopy

This technique provides insight into the electronic transitions within the conjugated π -system of the molecule.

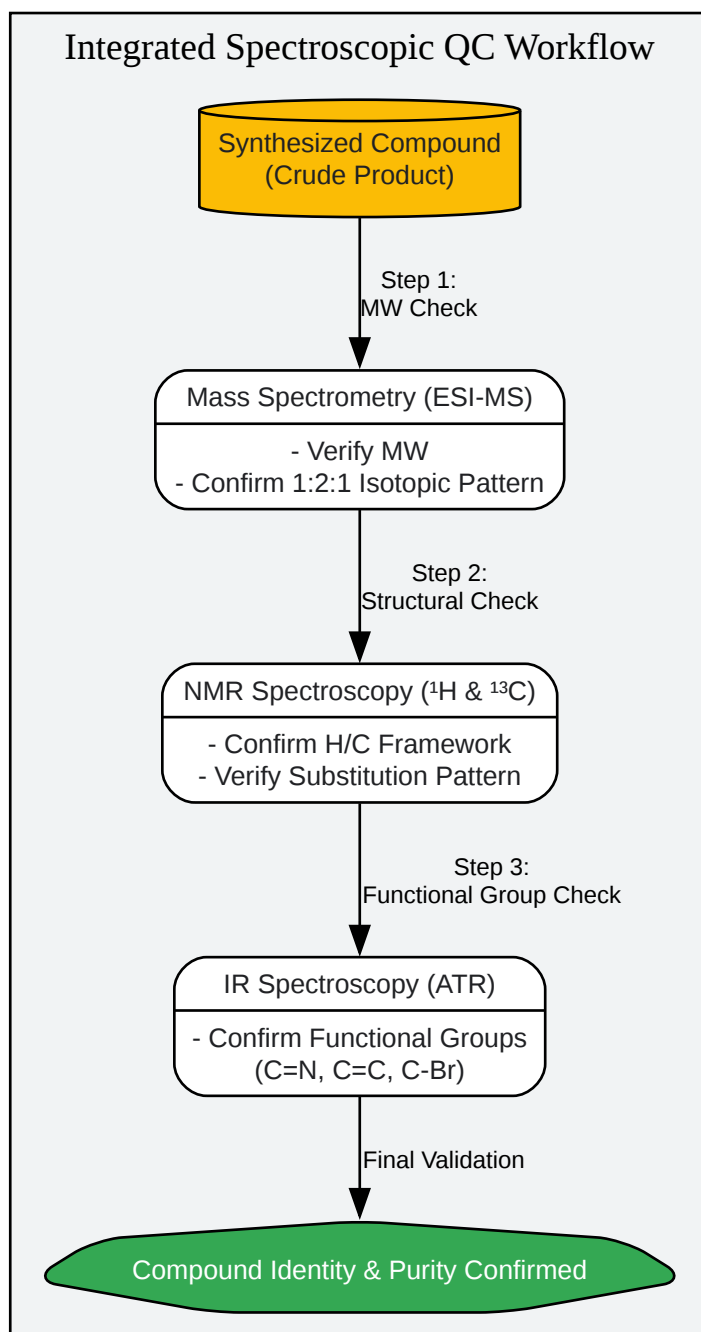
Experimental Protocol: UV-Vis Analysis

- Prepare a dilute solution ($\sim 10^{-5}$ M) of the compound in a UV-transparent solvent like ethanol or methanol.
- Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
- Record the absorbance spectrum from 200 to 400 nm.

Interpretation: The fused aromatic system is expected to exhibit strong absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions. Based on related triazolopyrazine structures, absorption maxima (λ_{max}) are anticipated in the UV region. [6][10] The presence of bromine atoms (auxochromes) may cause a slight bathochromic (red) shift compared to the parent compound. Expected λ_{max} values would likely fall in the 230-260 nm and 300-320 nm ranges.

Integrated Analytical Approach for Quality Control

A robust quality control (QC) process does not rely on a single technique. Instead, it integrates the results from multiple analyses to build a comprehensive and validated profile of the synthesized compound.



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Caption: Integrated workflow for validating the synthesis of the target compound.

This integrated approach ensures that the material not only has the correct molecular weight and isotopic composition (from MS) but also the exact atomic connectivity (from NMR) and the expected chemical bonds (from IR). Together, these data points provide an unassailable

confirmation of the structure and purity of 5,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine, meeting the rigorous standards required for research and drug development.

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